

Comparative Analysis of (4-(Pyridin-3-yl)phenyl)methanol Derivatives as Antitrypanosomal Agents

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Compound of Interest

Compound Name: (4-(Pyridin-3-yl)phenyl)methanol

Cat. No.: B1301836

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Bioactivity of Novel Antitrypanosomal Compounds

This guide provides a comparative overview of the in vitro biological activity of a series of 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives, which are structurally related to **(4-(Pyridin-3-yl)phenyl)methanol**. The primary focus of this analysis is their efficacy against Trypanosoma brucei rhodesiense (STIB900), the causative agent of East African Human African Trypanosomiasis (HAT), also known as sleeping sickness. Furthermore, the guide includes data on the cytotoxicity of these compounds against rat skeletal myoblast L6 cells to assess their selectivity. For comparative purposes, data for the established antitrypanosomal drugs, melarsoprol and pentamidine, are also included.

Quantitative Bioassay Data

The following table summarizes the in vitro bioassay results for the 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives and standard antitrypanosomal drugs. The data is presented as the half-maximal inhibitory concentration (IC50) against T. b. rhodesiense and the half-maximal cytotoxic concentration (CC50) against L6 cells. A lower IC50 value indicates higher potency against the parasite, while a higher CC50 value suggests lower toxicity to mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.



Compoun d ID	Structure	R	R'	IC50 (µM) vs. T. b. rhodesie nse STIB900	CC50 (µM) vs. L6 Cells	Selectivit y Index (SI)
Derivatives						
1	4-phenyl-6- (pyridin-3- yl)pyrimidin e	Н	Н	4.8	>100	>20.8
3	4-(2- methoxyph enyl)-6- (pyridin-3- yl)pyrimidin e	2-OCH3	Н	19.6	>100	>5.1
4	4-(2- bromophen yl)-6- (pyridin-3- yl)pyrimidin e	2-Br	Н	13.5	>100	>7.4
5	4-(3- methoxyph enyl)-6- (pyridin-3- yl)pyrimidin e	3-OCH3	Н	8.0	>100	>12.5
6	4-(3- bromophen yl)-6- (pyridin-3- yl)pyrimidin e	3-Br	Н	2.0	>100	>50



7	4-(3- fluorophen yl)-6- (pyridin-3- yl)pyrimidin e	3-F	Н	12.4	>100	>8.1
8	4-(4- methoxyph enyl)-6- (pyridin-3- yl)pyrimidin e	4-OCH3	Н	6.8	>100	>14.7
11	4-phenyl-6- (pyridin-3- yl)pyrimidin -2-amine	Н	NH2	13.8	>100	>7.2
13	4-(2- methoxyph enyl)-6- (pyridin-3- yl)pyrimidin -2-amine	2-OCH3	NH2	0.38	23	>60.5
Reference Drugs						
Melarsopro I	-	-	-	0.0075	-	-
Pentamidin e	-	-	-	0.0017	-	-

Experimental Protocols

Antitrypanosomal Activity Assay against Trypanosoma brucei rhodesiense (STIB900)



The in vitro activity against the bloodstream forms of T. b. rhodesiense STIB900 was determined using a resazurin-based viability assay.[1][2]

- Cell Culture:T. b. rhodesiense STIB900, originally isolated from a human patient, was cultured axenically in Minimum Essential Medium (MEM) supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, and 15% heat-inactivated horse serum.[1][2]
- Assay Procedure:
 - 50 μL of the supplemented MEM was added to each well of a 96-well microtiter plate.
 - Serial dilutions of the test compounds were prepared in the plate.
 - \circ A suspension of T. b. rhodesiense was prepared, and 4 x 10³ bloodstream forms in 50 μ L of medium were added to each well.[1]
 - The plates were incubated for 70 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment:
 - \circ After the incubation period, 10 μ L of a resazurin solution (12.5 mg in 100 mL of double-distilled water) was added to each well.[1]
 - The plates were incubated for an additional 2-4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable cells.
 - Fluorescence was measured using a microplate fluorometer with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.[1][2]
- Data Analysis: The IC50 values were calculated from the sigmoidal dose-response curves using a 4-parameter logistic regression model.[1]

Cytotoxicity Assay against L6 Cells

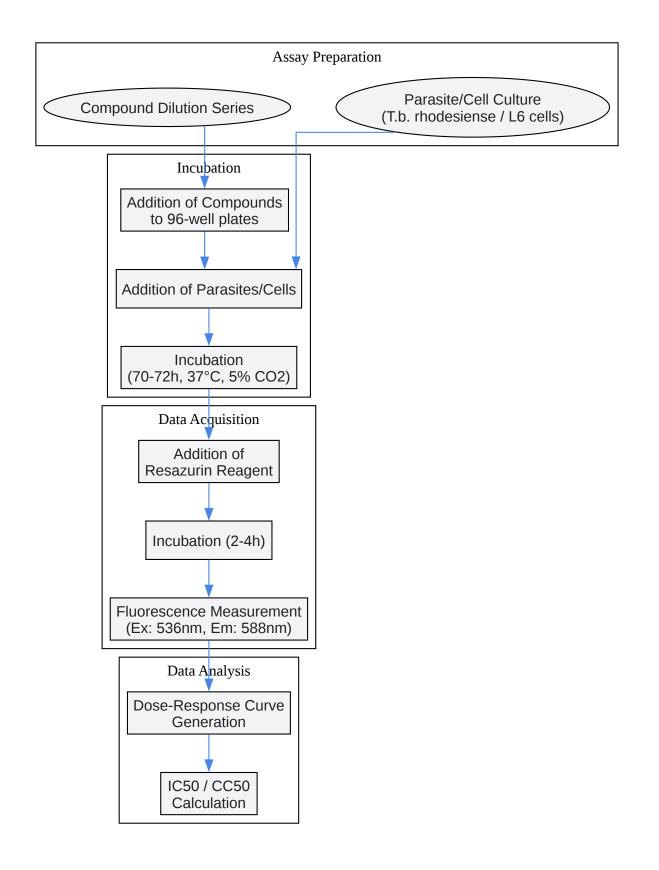
The cytotoxicity of the compounds was evaluated against the rat skeletal myoblast L6 cell line, also using a resazurin-based assay.



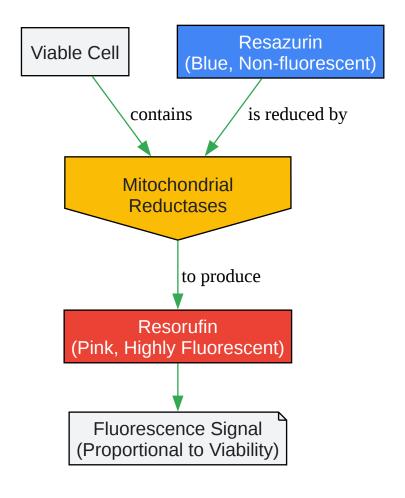
- Cell Culture: L6 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
- Assay Procedure:
 - L6 cells were seeded into 96-well plates and allowed to adhere and grow for 24 hours.
 - The culture medium was then replaced with fresh medium containing serial dilutions of the test compounds.
 - The plates were incubated for 72 hours at 37°C with 5% CO₂.
- Viability Assessment:
 - Following incubation, a resazurin solution was added to each well, and the plates were incubated for a further 2-4 hours.
 - Fluorescence was measured at 536 nm (excitation) and 588 nm (emission).
- Data Analysis: CC50 values were determined from the dose-response curves, representing the concentration of the compound that reduces cell viability by 50%.

Visualizations









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References

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